4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Overview
Description
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of 4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the nitro and chloro substituents. One common synthetic route involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share the benzoxazole ring structure and may have similar chemical properties and applications.
Nitrobenzamides: Compounds with a nitrobenzamide moiety may exhibit similar reactivity and biological activities.
Chloro-substituted aromatic compounds: These compounds may undergo similar substitution reactions and have comparable chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
4-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFN3O4/c21-15-6-4-11(9-17(15)25(27)28)19(26)23-14-5-7-18-16(10-14)24-20(29-18)12-2-1-3-13(22)8-12/h1-10H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGCMORUCJCRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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